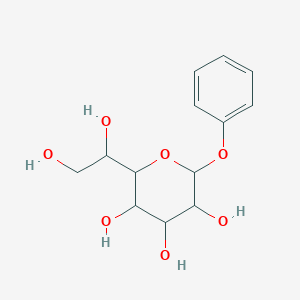

Phenyl heptopyranoside

Description

Properties

CAS No. |

5329-55-5 |

|---|---|

Molecular Formula |

C13H18O7 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

2-(1,2-dihydroxyethyl)-6-phenoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C13H18O7/c14-6-8(15)12-10(17)9(16)11(18)13(20-12)19-7-4-2-1-3-5-7/h1-5,8-18H,6H2 |

InChI Key |

UWYXADYVSWKWAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)C(CO)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl Heptopyranosides

Glycosylation Strategies for Phenolic Aglycones

The formation of the glycosidic bond between a heptopyranose donor and a phenolic aglycone is a critical step in the synthesis of phenyl heptopyranosides. Various strategies have been developed to achieve this transformation efficiently and stereoselectively.

Direct glycosylation involves the reaction of a suitably activated heptopyranosyl donor with a phenol. Common promoters for this type of reaction include Lewis acids, such as boron trifluoride etherate, which activate the leaving group at the anomeric center of the sugar, facilitating nucleophilic attack by the phenolic hydroxyl group. researchgate.net The stereochemical outcome of these reactions can be influenced by several factors, including the nature of the protecting groups on the sugar, the solvent, and the reaction temperature. For instance, the use of a participating protecting group at the C-2 position of the heptopyranose donor, such as an acetyl or benzoyl group, typically leads to the formation of the 1,2-trans-glycoside due to neighboring group participation. Conversely, non-participating groups at C-2, like benzyl (B1604629) or silyl ethers, may lead to a mixture of anomers or favor the 1,2-cis-glycoside depending on the reaction conditions.

A variety of glycosyl donors can be employed in direct glycosylation approaches. These include glycosyl halides, thioglycosides, and glycosyl acetates. researchgate.net For example, the glycosylation of phenols with penta-O-acetyl-β-D-glucopyranose in the presence of boron trifluoride etherate has been shown to produce β-glycosides with high stereoselectivity. researchgate.net This methodology can be extrapolated to the synthesis of phenyl heptopyranosides by utilizing a peracetylated heptopyranose as the glycosyl donor.

| Glycosyl Donor | Promoter | Typical Stereoselectivity (with C-2 participating group) |

| Heptopyranosyl Bromide | Silver triflate | 1,2-trans |

| Heptopyranosyl Acetate (B1210297) | Boron trifluoride etherate | 1,2-trans |

| Thioheptopyranoside | N-Iodosuccinimide/TfOH | Dependent on conditions |

Achieving high stereoselectivity in the formation of the glycosidic bond is a primary challenge in carbohydrate synthesis. Several powerful methods have been developed to address this, particularly for the construction of the sterically hindered β-mannoside and other 1,2-cis-glycosidic linkages.

Anomeric O-alkylation offers a direct and stereoselective route to β-manno-heptopyranosides. This method involves the reaction of a heptopyranose-derived lactol with a suitable electrophile in the presence of a base. nih.govumich.edunih.govumich.edu Cesium carbonate (Cs₂CO₃) has been effectively used to mediate the anomeric O-alkylation of D-manno-heptoses, leading to the stereoselective formation of β-D-manno-heptopyranosides. nih.gov The stereoselectivity of this reaction is believed to be under the synergistic control of the kinetic anomeric effect and chelation of the metal ion. umich.edunih.govumich.edu The presence of a conformationally flexible C-6 oxygen in the sugar lactol donor is thought to be important for efficient chelation with the cesium ion, thereby favoring the formation of the β-anomer. umich.edunih.govumich.edu

The Crich β-mannosylation is a powerful strategy for the stereoselective synthesis of 1,2-cis-glycosides, a linkage that is notoriously difficult to construct. wikipedia.org This method typically involves the use of a mannosyl donor with a 4,6-O-benzylidene acetal (B89532) protecting group, which conformationally biases the molecule. The reaction proceeds through the activation of an α-mannosyl sulfoxide or thioglycoside with triflic anhydride (Tf₂O) in the presence of a hindered base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP). wikipedia.org This generates a highly reactive α-glycosyl triflate intermediate, which then undergoes Sₙ2-like displacement by the nucleophile (the phenol) from the β-face, leading to the desired β-manno-heptopyranoside. wikipedia.org The application of this technique to heptopyranosyl donors would require the synthesis of a corresponding 4,6-O-benzylidene-protected heptopyranosyl sulfoxide or thioglycoside.

| Key Feature | Reagents | Mechanism |

| 4,6-O-Benzylidene protecting group | Heptopyranosyl sulfoxide, Triflic anhydride, DTBMP | Formation of an α-glycosyl triflate, followed by Sₙ2 attack |

Boronic acid catalysis has emerged as a valuable tool for regioselective and stereoselective glycosylation. acs.orgnih.gov This method can be particularly useful for reactions involving unprotected or minimally protected sugar acceptors. acs.orgnih.gov In the context of phenyl heptopyranoside synthesis, a boronic acid catalyst could be employed to activate a heptopyranosyl donor for reaction with a phenol. For instance, a reported method describes the use of an imidazole-containing boronic acid to catalyze the regioselective Koenigs-Knorr-type glycosylation of glycosyl acceptors with glycosyl halide donors in the presence of silver oxide. nih.gov This approach allows for the formation of 1,2-trans glycosidic linkages with high regioselectivity by activating cis-vicinal diols in the acceptor. nih.gov While this specific example focuses on diol activation in the acceptor, the principle of boronic acid catalysis could be adapted to facilitate the glycosylation of phenols with heptopyranosyl donors.

Glycosyl N-phenyltrifluoroacetimidates (PTFAI) are highly effective glycosyl donors that have been widely used in the synthesis of complex oligosaccharides and glycoconjugates. rsc.orgnih.govresearchgate.net These donors are particularly advantageous for glycosylating less nucleophilic acceptors and for use with "arming" sugar donors. rsc.orgresearchgate.net The synthesis of a this compound using this method would involve the preparation of a heptopyranosyl N-phenyltrifluoroacetimidate donor. This donor is then activated by a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to react with the phenolic acceptor. The stereochemical outcome of the glycosylation can be controlled by the choice of protecting groups on the heptopyranosyl donor and the reaction conditions. The utility of PTFAI donors has been demonstrated in the synthesis of various oligosaccharides, including oligo-fructopyranosides. nih.gov

| Donor Type | Activator | Advantages |

| Heptopyranosyl N-phenyltrifluoroacetimidate | Catalytic TMSOTf | High reactivity, suitable for less nucleophilic acceptors |

Stereoselective Glycosylation Methods

Fischer-Type Glycosylations

The Fischer glycosylation, first developed by Emil Fischer in the 1890s, remains a fundamental and widely used method for the synthesis of simple glycosides. wikipedia.orgresearchgate.net This reaction involves the treatment of an unprotected aldose or ketose with an alcohol in the presence of an acid catalyst. wikipedia.org In the context of phenyl heptopyranosides, this method would traditionally involve the reaction of a heptose with phenol under acidic conditions.

The Fischer glycosylation is an equilibrium process that can yield a mixture of anomers (α and β) and isomers (pyranosides and furanosides). wikipedia.org Typically, shorter reaction times favor the formation of the kinetically controlled furanoside products, while longer reaction times allow for equilibration to the more thermodynamically stable pyranoside forms. wikipedia.orgnih.gov The anomeric effect generally favors the formation of the α-anomer as the most stable product. wikipedia.org

Modern advancements in Fischer glycosylation have focused on improving reaction conditions and scalability. For instance, continuous flow processing has been successfully applied to the synthesis of methyl glycosides, including the l-glycero-d-manno heptopyranose peracetate, demonstrating the adaptability of this classical reaction to modern synthetic setups. nih.gov The use of various acid catalysts, including heterogeneous catalysts, has also been explored to optimize yields and selectivities. researchgate.netnih.gov

A study on the synthesis of methyl α-l-glycero-d-manno-heptopyranoside through Fischer glycosylation of the corresponding heptopyranose with methanol in the presence of a cation-exchange resin (Dowex 50 H+) under both classical heating and microwave irradiation highlights the comparative efficiency of modern techniques. The conventional method at 60 °C afforded an 81% combined yield with an α-to-β ratio of 7:1.

| Reaction Condition | Combined Yield | α:β Ratio |

| Conventional Heating (60 °C) | 81% | 7:1 |

| Microwave Irradiation | Not specified | Not specified |

This table illustrates the outcome of a Fischer glycosylation for a methyl heptopyranoside, providing a reference for the potential application to phenyl heptopyranosides.

Synthesis of Deoxy and Modified Phenyl Heptopyranosides

The synthesis of deoxy and other modified phenyl heptopyranosides is of particular interest as these modifications can significantly alter the biological properties of the parent molecule. Methodologies have been developed to stereoselectively introduce functionalities at specific positions of the heptopyranoside ring.

A general and stereoselective method for the synthesis of 2-deoxy-2-iodo-heptopyranosyl glycosides has been developed, providing a versatile route to 2-deoxy-glycosides. nih.gov This procedure involves a three-step reaction sequence starting from protected furanoses. nih.gov

The key steps are:

Wittig-Horner olefination: Reaction of a protected furanose with diphenyl phenylsulfanylmethyl phosphine oxide to yield an alkenyl sulfanyl derivative. nih.gov

Electrophilic iodine-induced cyclization: The alkenyl sulfanyl derivative undergoes an iodine-induced cyclization to afford a phenyl 2-deoxy-2-iodo-1-thio-glycoside with high regio- and stereoselectivity. nih.gov This cyclization predominantly results in a 6-endo cyclization product where the iodine atom at the C-2 position is in a cis relationship with the alkoxy group at C-3. nih.gov

Glycosylation: The resulting phenyl 2-deoxy-2-iodo-1-thio-glycosides act as efficient glycosyl donors in glycosylation reactions with various acceptors, yielding the corresponding 2-deoxy-2-iodo-glycosides. The glycosidic bond formed in the major isomer is consistently trans to the iodine atom at C-2. nih.gov

This methodology has been successfully applied to the synthesis of both hexo- and hepto-pyranosyl glycosides. nih.gov The yields of the cyclization step are generally better for compounds with a ribo or xylo configuration. nih.gov

| Starting Furanose Configuration | Cyclization Product Stereochemistry | Glycosylation Product Stereochemistry |

| ribo | Iodine at C-2 cis to alkoxy at C-3 | Glycosidic bond trans to iodine at C-2 |

| xylo | Iodine at C-2 cis to alkoxy at C-3 | Glycosidic bond trans to iodine at C-2 |

This table summarizes the stereochemical outcomes of the synthesis of 2-deoxy-2-iodoglycosides.

The synthesis of 6-deoxy-heptopyranosides can be achieved through radical fragmentation reactions. A notable approach involves the use of a 4,6-O-benzylidene acetal on a manno-heptopyranoside precursor, which can be selectively reduced at the 6-position. chimia.ch This strategy allows for the synthesis of β-rhamnopyranosides and their related 6-deoxy-β-mannoheptopyranosides. chimia.ch

The key steps in this approach are:

β-mannosylation: A 4,6-O-benzylidene directed β-mannosylation is performed to establish the desired stereochemistry at the anomeric center. chimia.ch

Reductive radical fragmentation: The 4,6-O-benzylidene acetal is then subjected to a reductive radical fragmentation to remove the oxygen atom at the 6-position. chimia.ch

Different radical fragmentation methods have been explored. The Hanessian-Hullar reaction, which involves N-bromosuccinimide (NBS), is a well-known method for the oxidative fragmentation of 4,6-O-benzylidene acetals. chimia.ch However, this reaction has limitations due to its incompatibility with certain protecting groups. chimia.ch An alternative approach utilizes a thiol-catalyzed benzylidene fragmentation, which proceeds through a purely radical mechanism. nih.gov More advanced methods involve the use of specialized protecting groups, such as the 4,6-O-[1-cyano-2-(2-iodophenyl)-ethylidene] group, which allows for a late-stage radical deoxygenation to produce the 6-deoxy sugar. nih.gov This latter approach has been successfully used in the synthesis of a β-(1→3)-d-rhamnotetraose, where all four deoxy subunits were revealed in a single step. nih.gov

| Radical Fragmentation Method | Key Reagents | Applicability |

| Hanessian-Hullar Reaction | N-bromosuccinimide (NBS) | Limited by protecting group compatibility |

| Thiol-Catalyzed Fragmentation | Thiol, radical initiator | Proceeds via a purely radical mechanism |

| Late-Stage Deoxygenation | 4,6-O-[1-cyano-2-(2-iodophenyl)-ethylidene] protecting group | Allows for one-pot deoxygenation of multiple units |

This table compares different radical fragmentation approaches for the synthesis of 6-deoxy analogues.

C-glycosides are analogues of O-glycosides where the glycosidic oxygen atom is replaced by a carbon atom. This modification results in a more stable linkage that is resistant to enzymatic hydrolysis. researchgate.netresearchgate.net The synthesis of C-glycosides can be achieved through various methods, including intramolecular nucleophilic substitution and double bond functionalization. nih.govrsc.orgnih.govresearchgate.net

Intramolecular nucleophilic substitution provides a powerful method for the stereoselective synthesis of glycosides with inversion of configuration at a specific carbon center. While direct examples for the synthesis of this compound C-glycosides via this method are not prevalent in the literature, the principle has been demonstrated in the synthesis of β-D-talopyranosides and β-D-mannopyranosides from β-D-galactopyranosides and β-D-glucopyranosides, respectively. rsc.org

This transformation involves a starting material with a participating group, such as a benzoyl group at O-3, and a good leaving group, such as a triflyl group at O-2. rsc.org The intramolecular nucleophilic attack of the benzoyl group on C-2 occurs with inversion of configuration, leading to the formation of a cyclic orthoester intermediate. Subsequent acidic opening of this orthoester in the presence of a nucleophile (which for a C-glycoside would be a carbon nucleophile) would yield the desired product. rsc.org The extension of this methodology to heptopyranosides would involve the synthesis of a suitably protected heptopyranoside with a participating group and a leaving group at the desired positions to facilitate the intramolecular cyclization and subsequent introduction of the C-linked phenyl group.

The functionalization of a double bond within a carbohydrate precursor is another versatile strategy for the synthesis of C-glycosides. nih.govresearchgate.net This approach often involves the activation of an enitol, which can then be cyclized through the attack of a hydroxyl group. researchgate.net

A conceptually novel approach involves the stereoselective Ni-catalyzed carboboration of glycals. nih.gov In this method, a C-C bond is formed at the anomeric carbon, and a synthetically useful C-B bond is also installed. This allows for the rapid build-up of molecular complexity from simple starting materials. nih.gov The subsequent stereospecific manipulation of the C-B bond can lead to a diverse range of C-glycosides. nih.gov

Another strategy involves the hydride transfer initiated cyclization of aryl alkyl ethers, which allows for the direct coupling of sp3 C-H bonds and activated alkenes. nih.gov This method has been used to synthesize dihydrobenzopyrans from salicylaldehyde derived ethers. nih.gov While not a direct C-glycosylation method, the principles of activating a double bond for intramolecular cyclization are relevant.

The functionalization of an exocyclic double bond on a glycoside has also been demonstrated. For example, the C16=C17 double bond in the glycoside steviolbioside has been oxidized to introduce new functionalities. researchgate.net This demonstrates the feasibility of targeting specific double bonds within a complex glycoside structure for further modification, a principle that could be applied to the synthesis of C-glycoside analogues of phenyl heptopyranosides.

C-Glycoside Synthesis Methodologies

Chain Elongation and Homologation Strategies

The synthesis of heptopyranosides from readily available hexopyranose precursors necessitates the addition of a single carbon atom to the sugar backbone. This process, known as chain elongation or homologation, is a critical step that requires precise control over reactivity and stereochemistry. Various synthetic methodologies have been developed to achieve this transformation effectively.

Wittig Olefination-Based Homologation

The Wittig reaction is a widely employed method for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com In the context of heptopyranoside synthesis, this reaction is used to extend the carbon chain of a hexose derivative by one carbon. The process typically begins with the oxidation of the primary alcohol at the C-6 position of a protected hexopyranoside to an aldehyde. This aldehyde then reacts with a phosphorus ylide, also known as a Wittig reagent, such as (methoxymethylene)triphenylphosphorane. wikipedia.org This reaction forms a vinyl ether, which upon subsequent hydrolysis under acidic conditions, yields a seven-carbon aldehyde, effectively homologating the sugar. This strategy is valued for its reliability in forming the crucial carbon-carbon bond. nih.govmcmaster.ca

Proline-Catalyzed α-Aminoxylation for Stereoselective Hydroxylation

Achieving the correct stereochemistry at the newly formed stereocenters is paramount in carbohydrate synthesis. The proline-catalyzed α-aminoxylation of aldehydes provides a powerful method for the stereoselective introduction of a hydroxyl group at the α-position. nih.govtohoku.ac.jp This organocatalytic reaction has been successfully applied to the synthesis of complex molecules, including bioactive natural products. thieme-connect.com In heptopyranoside synthesis, an aldehyde intermediate can be subjected to α-aminoxylation using nitrosobenzene as the oxygen source and proline as the catalyst. tohoku.ac.jpelsevierpure.com This reaction proceeds with high enantioselectivity, allowing for the precise control of the stereochemistry at the C-6 position of the resulting heptose precursor. nih.gov The reaction conditions, particularly temperature, are crucial for success and to minimize side reactions. tohoku.ac.jp

Phenyldimethylsilyl Group as a Hydroxy-Masking Equivalent

The phenyldimethylsilyl group can serve as a masked equivalent of a hydroxyl group, a strategy that has found broad application in total synthesis. organic-chemistry.orgwikipedia.org This approach allows for the introduction of a carbon nucleophile, which can later be oxidatively converted to a hydroxyl group with retention of configuration. wikipedia.orgrsc.orgjk-sci.com The silyl group is robust and tolerates a wide range of reaction conditions where a free hydroxyl group would not be stable. organic-chemistry.orgwikipedia.org

The introduction of the phenyldimethylsilyl moiety is often achieved via a Grignard reaction. mnstate.edu A Grignard reagent, such as phenyldimethylsilylmethyl magnesium chloride, is prepared by reacting the corresponding alkyl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). adichemistry.commasterorganicchemistry.com This organomagnesium halide is a potent nucleophile. mnstate.edumasterorganicchemistry.com The addition of this Grignard reagent to a hexopyranose-derived aldehyde (at C-6) results in the formation of a new carbon-carbon bond and a secondary alcohol, extending the chain to seven carbons. mnstate.edu The carbon-magnesium bond is highly polarized, making the attached carbon atom strongly nucleophilic. masterorganicchemistry.com

The Fleming-Tamao oxidation is the key step to unmask the hydroxyl group from the phenyldimethylsilyl group. wikipedia.orgsynarchive.com This transformation converts a carbon-silicon bond into a carbon-oxygen bond. wikipedia.orgnrochemistry.com The reaction, developed independently by the research groups of Ian Fleming and Kohei Tamao, is stereospecific and proceeds with retention of configuration at the carbon center. wikipedia.orgjk-sci.com The process typically involves a two-step sequence. First, the phenyl group is removed from the silicon atom via electrophilic attack, often using mercuric acetate or bromine, to generate a more reactive halosilane. organic-chemistry.orgrsc.org This intermediate is then oxidized using a peroxy acid, such as peracetic acid, or hydrogen peroxide, which leads to the formation of the desired hydroxyl group. organic-chemistry.orgwikipedia.orgnrochemistry.com

Synthesis of Oligosaccharide Structures Incorporating Heptopyranoside Units

The incorporation of heptopyranoside units into larger oligosaccharide structures is crucial for studying their biological roles. The synthesis of these complex carbohydrates relies on glycosylation reactions, which form the critical linkage between sugar units. beilstein-journals.org In these reactions, a glycosyl donor (the heptopyranoside unit with a leaving group at the anomeric position) is activated and reacts with a glycosyl acceptor (another sugar unit with a free hydroxyl group). Common heptopyranoside donors include thioglycosides, which can be activated under various conditions to form the glycosidic bond. The synthesis of these complex structures allows for the investigation of protein-carbohydrate interactions and the development of synthetic antigens. nih.govresearchgate.net

Interactive Data Table of Synthetic Methodologies

| Methodology | Purpose | Key Reagents | Intermediate/Product |

| Wittig Olefination | One-carbon chain elongation | Aldehyde, Phosphorus Ylide | Alkene (Vinyl Ether) |

| Proline-Catalyzed α-Aminoxylation | Stereoselective hydroxylation | Aldehyde, Nitrosobenzene, Proline | α-Anilinoxy-aldehyde |

| Grignard Addition | Introduction of a masked hydroxyl group | Aldehyde, Phenyldimethylsilylmethyl Magnesium Chloride | Secondary alcohol with phenyldimethylsilyl group |

| Fleming-Tamao Oxidation | Conversion of C-Si bond to C-O bond | Organosilane, Peroxy acid, Hg(OAc)₂ or Br₂ | Alcohol |

| Glycosylation | Formation of oligosaccharides | Glycosyl Donor, Glycosyl Acceptor | Oligosaccharide |

Linear Assembly Glycosylation Sequences

Linear assembly represents a step-by-step approach to building oligosaccharides, where monosaccharide units are added one at a time to a growing chain. A notable development in this area is the use of para-(3-phenylpropiolamido)phenyl (PPAP) glycosides as a novel class of glycosyl donors. nih.gov These donors are characterized by a stable phenolic linkage that can be activated for glycosylation through a unique ipso-cyclization mechanism. nih.gov

The activation is typically achieved using a combination of N-iodosuccinimide (NIS) and trimethylsilyl trifluoromethanesulfonate (TMSOTf). nih.gov This system facilitates both O- and N-glycosylation with a wide range of substrates. The PPAP donors' distinct reactivity profile makes them suitable for modular, one-pot glycosylation strategies, establishing them as powerful tools for the efficient construction of complex carbohydrates in a linear fashion. nih.gov The synthesis of the donor itself is straightforward, often involving a simple amide coupling reaction. nih.gov

| Donor Type | Activation Method | Key Feature | Application |

| para-(3-phenylpropiolamido)phenyl (PPAP) Glycosides | NIS/TMSOTf | ipso-cyclization-mediated activation | O- and N-glycosylation |

One-Pot Glycosylation with In Situ Phosphorylation

To accelerate the synthesis of complex heptose-containing oligosaccharides, one-pot glycosylation strategies have been developed that incorporate an in situ phosphorylation step. nih.govfigshare.comnycu.edu.tw This cascade approach allows for the rapid assembly of oligosaccharides directly from carefully designed building blocks, minimizing the need for intermediate purification steps and manipulation of protecting groups. nih.govnycu.edu.tw

This methodology has proven effective in the synthesis of partial core oligosaccharide structures, such as those found in the lipopolysaccharide of Ralstonia solanacearum. nih.govnycu.edu.tw The process combines the activation of a glycosyl donor with a phosphorylation reaction within the same reaction vessel, streamlining the synthetic sequence significantly.

| Strategy | Key Steps | Advantage | Example Application |

| Cascade One-Pot Synthesis | 1. Glycosylation2. In situ Phosphorylation | Rapid assembly, minimal purification | Synthesis of bacterial lipopolysaccharide fragments |

Convergent Synthesis of Branched Oligosaccharides

Convergent synthesis is employed for the efficient construction of branched oligosaccharides. This strategy involves the independent synthesis of oligosaccharide fragments (branches), which are then coupled together in a single step. This approach has been successfully applied to the synthesis of branched inner-core oligosaccharides of lipopolysaccharides, which often contain heptopyranose units. nih.gov

In one example, L-glycero-D-manno-heptopyranose (Hep) building blocks are used to create separate oligosaccharide branches. nih.gov These branches are then glycosylated with a common acceptor, such as a 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) disaccharide, to form the final branched structure. nih.gov Another approach utilized perbenzylated N-phenyl trifluoroacetimidate heptosyl derivatives as effective glycosyl donors for the synthesis of branched trisaccharides. researchgate.net

| Reactant A (Donor) | Reactant B (Acceptor) | Resulting Structure | Reference Concept |

| L-glycero-D-manno-heptopyranose units | Kdoα(2-4)Kdo disaccharide | 4,5-branched core oligosaccharide | Lipopolysaccharide core synthesis nih.gov |

| Perbenzylated N-phenyl trifluoroacetimidate heptosyl donor | Methyl heptopyranoside acceptor derivative | Branched trisaccharide | Convergent oligosaccharide assembly researchgate.net |

Synthesis of Thioglycoside Derivatives

Thioglycosides are valuable intermediates in glycosylation chemistry due to their stability and the variety of methods available for their activation. nih.govumsl.edu Phenyl thioglycosides, in particular, are widely used as glycosyl donors.

An efficient method for the synthesis of 2-OH thioaryl glycosides begins with per-protected glycals. nih.gov The glycal is first oxidized with oxone to form a 1,2-anhydro sugar intermediate. This crude intermediate is then reacted with a thiolating agent generated in situ from the reduction of an aryl disulfide (like phenyl disulfide) with sodium borohydride (NaBH₄) to yield the desired thioglycoside. nih.gov

A similar strategy has been employed in the synthesis of phenyl thio-β-D-galactopyranoside libraries. This involves an aromatic nucleophilic substitution reaction between 1,5-difluoro-2,4-dinitrobenzene and a galactose-derived thiol, yielding a versatile intermediate that can be further modified. researchgate.netnih.gov While this example uses galactose, the underlying principle of nucleophilic substitution is broadly applicable in the synthesis of various phenyl thioglycosides.

| Starting Material | Key Reagents | Intermediate | Product |

| Per-protected glycal | 1. Oxone2. Phenyl disulfide, NaBH₄ | 1,2-anhydro sugar | 2-OH phenyl thioglycoside nih.gov |

| Galacto-thiol | 1,5-difluoro-2,4-dinitrobenzene | 5-fluoro-2,4-dinitrophenyl thiogalactoside | Phenyl thio-β-D-galactopyranoside derivative researchgate.netnih.gov |

Advanced Spectroscopic and Analytical Characterization of Phenyl Heptopyranosides

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic-level structure of molecules. For phenyl heptopyranosides, NMR is essential for determining the covalent structure, the anomeric configuration (α or β), and the relative stereochemistry of the numerous chiral centers in the heptose unit.

¹H NMR and ¹³C NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of phenyl heptopyranosides. The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts, signal integrations (proton count), and scalar couplings (connectivity). The ¹³C NMR spectrum, often recorded with complete proton decoupling, reveals the number of unique carbon atoms in the molecule. nih.gov

In the ¹H NMR spectrum of a phenyl heptopyranoside, the protons of the phenyl group typically appear in the aromatic region (δ 7.0–8.0 ppm). The anomeric proton (H-1), being adjacent to two oxygen atoms, is the most downfield of the sugar protons and its chemical shift and coupling constant (³J(H1,H2)) are critical for assigning the anomeric configuration. A larger coupling constant is generally indicative of a trans-diaxial relationship between H-1 and H-2, often suggesting a β-configuration in the D-manno series, while a smaller value suggests an α-linkage. The remaining sugar protons resonate in a more crowded region, typically between δ 3.0 and 5.0 ppm.

The ¹³C NMR spectrum complements the ¹H data. The anomeric carbon (C-1) signal is characteristically found downfield (δ 95–110 ppm). The carbons of the phenyl group are observed in the δ 115–160 ppm range, while the other sugar carbons resonate between δ 60 and 85 ppm.

For example, in the synthesis of a protected l-glycero-β-D-manno-heptopyranoside derivative, specific chemical shifts in both ¹H and ¹³C NMR spectra confirm the presence of the phenyl and the heptopyranose moieties. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative Data for a protected Phenyl L-glycero-β-D-manno-heptopyranoside derivative.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | Value not explicitly provided | Value not explicitly provided |

| 2 | Value not explicitly provided | Value not explicitly provided |

| 3 | Value not explicitly provided | Value not explicitly provided |

| 4 | Value not explicitly provided | Value not explicitly provided |

| 5 | Value not explicitly provided | Value not explicitly provided |

| 6 | Value not explicitly provided | Value not explicitly provided |

| 7 | Value not explicitly provided | Value not explicitly provided |

| Phenyl | Aromatic region signals | Aromatic region signals |

Note: Specific assignments for each position often require 2D NMR techniques. The available literature provides data for synthetic intermediates rather than the final deprotected this compound. nih.gov

Two-Dimensional NMR Techniques (gCOSY, gHSQC, gHMBC)

While 1D NMR provides foundational data, the significant signal overlap in the proton spectra of carbohydrates necessitates the use of two-dimensional (2D) NMR experiments for complete and unambiguous assignments. nih.govmdpi.com

gCOSY (gradient Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) scalar couplings. nih.govharvard.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbons (vicinal coupling). This allows for the tracing of the proton connectivity network throughout the heptopyranose ring, starting from a well-resolved signal like the anomeric proton.

gHSQC (gradient Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. nih.govmdpi.com It is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals (or vice versa). Each cross-peak in the HSQC spectrum represents a C-H bond.

gHMBC (gradient Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J(C,H) and ³J(C,H)). nih.gov HMBC is crucial for piecing together the molecular skeleton. For instance, it can confirm the connection between the anomeric carbon (C-1) and the protons of the phenyl aglycon through the glycosidic oxygen, and it helps to link different fragments of the sugar ring, confirming assignments made from COSY data.

In the characterization of synthetic precursors to phenyl manno-heptopyranosides, these 2D NMR techniques were essential for confirming the structural assignments. nih.gov

Application of Chemical Shift Differences for Stereochemical Assignment (e.g., C6 proton)

The precise chemical shifts of protons are highly sensitive to their stereochemical environment. This principle can be exploited to determine the relative configuration of stereocenters. For heptopyranosides, the stereochemistry at C-6 is a key feature. The chemical shift of the C-6 proton (H-6) and its coupling constants to neighboring protons (H-5 and H-7) are influenced by the orientation of the substituents at C-5 and C-6.

While specific rules for phenyl heptopyranosides are not broadly established without extensive comparative data, general principles of conformational analysis apply. The relative stereochemistry dictates the preferred conformation of the side chain, which in turn affects the shielding and deshielding of nearby protons. Comparing the NMR data of different stereoisomers, such as the D-glycero-D-manno and L-glycero-D-manno forms of a heptose, can reveal systematic differences in chemical shifts that correlate with the stereochemistry at C-6. nih.gov For instance, studies on related compounds have shown that such subtle differences in chemical shifts and coupling constants are key to stereochemical assignment. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). nih.gov This accuracy allows for the determination of the elemental formula of a molecule, which is a critical step in its identification. For a newly synthesized this compound, HRMS can confirm that the product has the expected molecular formula by matching the experimentally measured mass with the calculated exact mass. This technique is particularly valuable for distinguishing between isomers or compounds with very similar molecular weights.

Table 2: Representative HRMS Data for a this compound Derivative

| Compound | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| Protected Phenyl L-glycero-β-D-manno-heptopyranoside derivative | [M+Na]⁺ | Value dependent on protecting groups | Value dependent on protecting groups |

Note: The exact mass is dependent on the specific protecting groups used during synthesis. The reference indicates successful use of HRMS to confirm the composition of synthetic intermediates. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, non-volatile molecules like glycosides. nih.gov In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺ in positive ion mode. This gentle process minimizes fragmentation, usually resulting in a simple spectrum dominated by the molecular ion peak, which provides clear molecular weight information. ESI is often coupled with HRMS analyzers to combine the benefits of soft ionization with accurate mass measurement. nih.gov

Fragmentation Pathway Analysis for Structural Confirmation

Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is a cornerstone in the structural confirmation of phenyl heptopyranosides. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable insights into the connectivity of the sugar moiety and the aglycone.

In positive-ion mode ESI-MS, phenyl heptopyranosides typically form protonated molecules [M+H]⁺ or adducts with alkali metals, such as [M+Na]⁺. The subsequent fragmentation of these precursor ions provides a roadmap to the molecule's structure. For O-glycosides like this compound, a characteristic fragmentation pathway involves the cleavage of the glycosidic bond (O-C1). This cleavage results in the formation of a prominent oxonium ion of the heptose sugar and a fragment corresponding to the phenyl aglycone.

The fragmentation of the heptopyranoside ring itself can also occur, leading to a series of cross-ring cleavages. These cleavages, often designated with nomenclature such as ⁰,²X and ¹,⁵X, arise from the breaking of two bonds within the sugar ring and provide information about the substitution pattern on the sugar. The loss of water molecules from the sugar moiety is also a common fragmentation pathway.

While specific fragmentation data for this compound is not extensively documented in publicly available literature, the general principles of glycoside fragmentation can be applied. For instance, the analysis of related phenylpropanoid glycosides has shown that fragmentation of the carbohydrate moiety and the loss of the glucose residue are key fragmentation pathways that aid in structural identification. The relative abundance of the fragment ions can be influenced by the collision energy used in the MS/MS experiment.

A hypothetical fragmentation pathway for a generic this compound is outlined in the table below, based on established fragmentation patterns of similar glycosides.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

| [M+H]⁺ | [Aglycone+H]⁺ | Heptose | Cleavage of the glycosidic bond |

| [M+H]⁺ | [Heptose-H₂O+H]⁺ | Phenyl group + H₂O | Glycosidic cleavage with water loss from sugar |

| [M+H]⁺ | Various smaller ions | H₂O, CH₂O, etc. | Cross-ring cleavages of the heptose moiety |

Interactive Data Table: Hypothetical Fragmentation of this compound (Note: Specific m/z values would depend on the exact molecular weight of the this compound)

Vibrational Spectroscopy

Infrared spectroscopy of phenyl heptopyranosides reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The spectrum is typically dominated by strong and broad absorptions from the hydroxyl (-OH) groups of the heptose moiety, usually observed in the region of 3600-3200 cm⁻¹.

The aromatic phenyl ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically found just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The C=C stretching vibrations within the phenyl ring appear in the 1600-1450 cm⁻¹ region. The substitution pattern of the phenyl ring can influence the appearance of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can sometimes be used to distinguish between different isomers.

The glycosidic linkage (C-O-C) and the other C-O bonds of the heptopyranoside ring contribute to a complex and strong absorption pattern in the fingerprint region, typically between 1200 and 1000 cm⁻¹. The anomeric configuration can sometimes influence the exact position and shape of the bands in this region.

A representative table of characteristic IR absorption bands for a phenyl glycoside is provided below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3600-3200 | O-H | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 2950-2850 | Aliphatic C-H | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| 1200-1000 | C-O | Stretching |

Interactive Data Table: Characteristic IR Bands for Phenyl Glycosides

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy is sensitive to changes in its polarizability. This often results in different relative intensities for the same vibrational modes in the two techniques.

For phenyl heptopyranosides, the Raman spectrum is particularly useful for characterizing the aromatic phenyl ring. The symmetric "ring breathing" mode of the phenyl group gives rise to a strong and sharp band, typically around 1000 cm⁻¹. The C=C stretching vibrations of the phenyl ring are also prominent in the Raman spectrum.

The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule are observable in the 3100-2800 cm⁻¹ region. The glycosidic linkage and the sugar ring vibrations also contribute to the Raman spectrum, although they may be weaker and more complex than the signals from the phenyl group. The high sensitivity of Raman spectroscopy to the configuration of carbon centers makes it a valuable tool for distinguishing between different monosaccharides and their anomers.

A table of expected Raman shifts for a phenyl glycoside is presented below.

| Raman Shift (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100-3000 | Aromatic C-H | Stretching |

| 2950-2850 | Aliphatic C-H | Stretching |

| ~1600 | Aromatic C=C | Stretching |

| ~1000 | Phenyl Ring | Ring Breathing |

Interactive Data Table: Expected Raman Shifts for Phenyl Glycosides

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet (UV) or visible light.

The UV-Vis spectrum of a this compound is dominated by the electronic transitions of the phenyl chromophore. The heptopyranoside moiety itself does not absorb significantly in the near-UV and visible regions. The phenyl group exhibits characteristic absorption bands due to π → π* transitions.

For an unsubstituted phenyl group, two main absorption bands are typically observed. The first, a strong band often referred to as the E2-band, appears around 200-210 nm. The second, a weaker, fine-structured band known as the B-band, is observed in the region of 250-270 nm. The presence of substituents on the phenyl ring can significantly affect the position (λmax) and intensity (molar absorptivity, ε) of these bands. Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima.

The solvent in which the spectrum is recorded can also influence the λmax values due to solute-solvent interactions. For example, in a study of p-nitrophenyl α-D-mannopyranoside, the presence of an electron-withdrawing nitro group results in a significant red shift of the absorption maximum compared to an unsubstituted phenyl glycoside. researchgate.net

A table summarizing the expected UV-Vis absorption data for a simple phenyl glycoside is provided below.

| Band | λmax (nm) | Molar Absorptivity (ε) | Transition |

| E2-band | ~210 | High | π → π |

| B-band | ~260 | Low | π → π |

Interactive Data Table: Expected UV-Vis Absorption for a Phenyl Glycoside

Circular dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the stereochemistry of chiral molecules, including the anomeric configuration of glycosides. CD measures the differential absorption of left and right circularly polarized light. For a molecule to be CD-active, it must be chiral and possess a chromophore that absorbs light in the wavelength range being measured.

In phenyl heptopyranosides, the phenyl group acts as the chromophore. While the phenyl group itself is achiral, its attachment to the chiral heptopyranoside moiety induces a CD signal in the region of the phenyl group's electronic transitions (typically in the near-UV range). The sign and magnitude of the observed Cotton effect in the CD spectrum are highly sensitive to the spatial arrangement of the chromophore relative to the chiral centers of the sugar.

A well-established application of CD spectroscopy in carbohydrate chemistry is the assignment of the anomeric configuration (α or β). A correlation often exists between the sign of the Cotton effect at the longest wavelength absorption band and the absolute configuration of the anomeric carbon atom. For example, in a series of C-glycosyl-2-phenyl-2H-1,2,3-triazoles, a clear correlation was established between the sign of the Cotton effect and the anomeric configuration, allowing for a reliable assignment. researchgate.net Although specific CD data for this compound is scarce, the principles derived from studies of other aryl glycosides are applicable. The anomeric configuration of phenyl heptopyranosides could be determined by comparing their CD spectra with those of known anomers or by applying established empirical rules for similar classes of compounds.

The relationship between the anomeric configuration and the sign of the Cotton effect can be summarized as follows for a hypothetical case.

| Anomeric Configuration | Sign of Cotton Effect at λmax |

| α | Positive/Negative |

| β | Negative/Positive |

Interactive Data Table: Hypothetical Correlation of Anomeric Configuration and Cotton Effect (Note: The specific sign of the Cotton effect for each anomer would need to be determined experimentally or through theoretical calculations for this compound.)

X-ray Crystallography for Solid-State Structure Determination

While specific crystal structure data for a this compound is not widely published, the analysis of related heptopyranoside structures provides a clear example of the data obtained. For instance, methyl L-glycero-α-D-manno-heptopyranoside was synthesized and its structure was elucidated by X-ray diffraction. nih.govresearchgate.net The study revealed detailed crystallographic parameters that exemplify the type of information generated from such an analysis. nih.gov

A crystal of this related heptopyranoside was analyzed, and the key structural data were determined. The compound crystallized in an orthorhombic system with the space group P2₁2₁2. nih.govresearchgate.net The unit cell parameters, which define the dimensions of the basic repeating unit of the crystal, were also precisely measured. nih.gov This level of detail is crucial for understanding the intermolecular interactions, such as hydrogen bonding networks, that stabilize the crystal structure. eurjchem.comnih.gov

Table 1: Representative Crystal Data for a Heptopyranoside Derivative (Methyl L-glycero-α-D-manno-heptopyranoside)

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₆O₇ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2 |

| a (Å) | 7.7801 |

| b (Å) | 11.0821 |

| c (Å) | 12.2882 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1059.18 |

| Z (Molecules per unit cell) | 4 |

Data sourced from a study on methyl L-glycero-α-D-manno-heptopyranoside, presented here as a representative example of the technique for a heptopyranoside derivative. nih.gov

Chromatographic Separation and Purification Methodologies

Chromatography encompasses a suite of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. youtube.com For phenyl heptopyranosides, various chromatographic methods are indispensable for their isolation from reaction mixtures or natural sources and for assessing their purity.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. youtube.com The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel, coated onto a flat carrier like a glass or aluminum plate. ictsl.net

For the analysis of phenyl heptopyranosides, silica gel plates are commonly used. ictsl.net The sample is spotted onto the plate, which is then placed in a sealed chamber with a solvent system (the mobile phase). As the solvent moves up the plate by capillary action, the compounds in the spot separate based on their polarity. youtube.com More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, while less polar compounds travel further. psu.edu

The position of a compound is characterized by its Retention Factor (Rf value), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. ictsl.net The choice of solvent system is critical for achieving good separation. For glycosides, which possess a range of polarities depending on the aglycone and any protecting groups, various solvent systems can be employed. researchgate.netresearchgate.net Common systems include mixtures of a relatively non-polar solvent with a more polar one, such as ethyl acetate (B1210297)/hexanes or chloroform/methanol. sigmaaldrich.com For more polar glycosides, systems like acetonitrile (B52724)/water or those containing butanol, acetic acid, and water may be effective. researchgate.netresearchgate.net

Table 2: Example TLC Solvent Systems for Glycoside Separation

| Solvent System (by volume) | Typical Application |

|---|---|

| Toluene : Acetone (B3395972) : Formic Acid (4.5:4.5:1) | General phenolic compounds |

| Acetonitrile : Water (e.g., 9:1 to 3:1) | Polar glycosides and oligosaccharides researchgate.net |

| Chloroform : Methanol (e.g., 9:1) | Less polar glycosides sigmaaldrich.com |

| n-Butanol : Acetic Acid : Water (4:1:5) | Highly polar glycosides nih.gov |

Flash column chromatography is a preparative technique used to purify compounds from mixtures on a larger scale than TLC, from milligrams to many grams. phenomenex.com It operates on the same principles as TLC but uses a glass column packed with a stationary phase, typically silica gel. phenomenex.comyoutube.com The crude mixture is loaded onto the top of the column, and a solvent system is pushed through the column under positive pressure (usually with compressed air or nitrogen), which speeds up the separation process significantly compared to traditional gravity-fed chromatography. phenomenex.com

The choice of solvent system is often guided by prior TLC analysis. A solvent system that gives an Rf value of approximately 0.2-0.4 for the desired compound on a TLC plate is often a good starting point for flash chromatography. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate compounds with different polarities. For purifying phenyl heptopyranosides, which can range from non-polar (with protecting groups) to very polar (unprotected), both normal-phase (silica) and reversed-phase (e.g., C18-silica) flash chromatography can be utilized. nih.govteledynelabs.com

For normal-phase separation of glycosides, gradients of ethyl acetate in hexanes or acetone in hexane (B92381) are common. nih.gov For more polar, unprotected glycosides, amine-functionalized silica columns using hydrophilic interaction liquid chromatography (HILIC) with acetonitrile/water gradients can provide excellent purification. teledynelabs.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that provides high resolution and sensitivity. phenomenex.com It is widely used for the final purity assessment and quantification of compounds like phenyl heptopyranosides. nih.govresearchgate.net The principle is similar to column chromatography, but the stationary phase particles are much smaller, and the mobile phase is forced through the column at high pressures (up to 400 bar), leading to superior separation efficiency. phenomenex.com

For phenyl glycosides, reversed-phase HPLC (RP-HPLC) is the most common mode. nih.gov The stationary phase is non-polar (e.g., a C18 or phenyl-bonded silica), and the mobile phase is a polar solvent mixture. chromatographyonline.com Analytes are separated based on their hydrophobicity; less polar compounds are retained longer on the column. phenomenex.com

A typical mobile phase for analyzing phenyl heptopyranosides would consist of a gradient system of water and an organic solvent like acetonitrile or methanol. nih.govresearchgate.net A small amount of acid, such as phosphoric acid or formic acid, is often added to the mobile phase to suppress the ionization of any acidic or phenolic groups, resulting in sharper and more symmetrical peaks. nih.govnih.gov The phenyl group in the analyte allows for sensitive detection using a UV-Vis detector. nih.govresearchgate.net

Table 3: Typical HPLC Conditions for Phenyl Glycoside Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 or Phenyl, 3-5 µm particle size |

| Mobile Phase A | Water + 0.1% Phosphoric Acid or Formic Acid nih.gov |

| Mobile Phase B | Acetonitrile or Methanol nih.gov |

| Elution Mode | Gradient (e.g., 5% to 95% B over 20-30 minutes) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis (e.g., at 254 nm or 280 nm) nih.gov |

| Column Temperature | 25 - 40 °C |

Microanalysis

Microanalysis, also known as elemental analysis, is a fundamental technique used to determine the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) in a sample. This data is used to determine the empirical formula of a compound. When combined with a molecular weight determination (e.g., from mass spectrometry), the molecular formula can be confirmed. ictsl.net

For a newly synthesized compound like a this compound, elemental analysis serves as a crucial check of its purity and elemental composition. A highly purified sample is subjected to combustion analysis, where it is burned in an excess of oxygen. The combustion products (carbon dioxide, water, etc.) are collected and measured, allowing for the calculation of the original mass percentages of C and H. The percentage of oxygen is typically determined by difference.

The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the assigned molecular formula. ictsl.net

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 54.16% |

| Hydrogen | H | 1.008 | 18 | 18.144 | 6.30% |

| Oxygen | O | 15.999 | 7 | 111.993 | 38.54% |

Calculations based on the molecular formula C₁₃H₁₈O₇ (Molecular Weight: 286.28 g/mol)

Compound Name Index

Mechanistic Investigations in Phenyl Heptopyranoside Chemistry

Reaction Mechanism Elucidation in Glycosylation

The glycosylation reaction, which forms the core glycosidic bond, is a pivotal step in the synthesis of phenyl heptopyranosides. The mechanism of this reaction is not always straightforward and can exist on a continuum between two extremes: a unimolecular SN1-type mechanism and a bimolecular SN2-type mechanism. The prevailing pathway is influenced by a multitude of factors including the nature of the glycosyl donor, the nucleophilicity of the acceptor, the solvent, and the choice of catalyst or promoter.

Catalysts and promoters are essential for activating the anomeric leaving group of the glycosyl donor, thereby facilitating nucleophilic attack by the acceptor. Their role is to generate a more reactive electrophilic species at the anomeric center.

Lewis Acids: Traditional glycosylation promoters often include Lewis acids. They coordinate to the leaving group, enhancing its ability to depart and promoting the formation of a key intermediate, the oxocarbenium ion, which is characteristic of an SN1 pathway. The choice of Lewis acid can significantly influence the reaction's stereochemical outcome.

Brønsted Acids: More recently, Brønsted acids have emerged as effective and environmentally benign catalysts for glycosylation. These catalysts are generally stable in air and moisture. Their catalytic cycle typically involves protonation of the leaving group, leading to its departure and the formation of an oxocarbenium ion intermediate.

Organocatalysts: Organocatalysis represents a significant advancement, utilizing small organic molecules to mediate chemical transformations. In the context of glycosylation, organocatalysts offer mild and non-toxic conditions. For instance, primary amine-acid systems have been shown to activate carbonyl groups, a principle that can be extended to the activation of glycosidic linkages.

The general mechanism for a promoter-activated glycosylation can be summarized as the activation of the leaving group to form a donor-promoter complex. This complex then ionizes to generate an oxocarbenium ion, which is often the rate-limiting step. The acceptor molecule then attacks this electrophilic intermediate to form the glycosidic bond.

Achieving stereoselectivity at the newly formed anomeric center is a primary challenge in glycoside synthesis. The resulting stereochemistry (α or β) is determined by the reaction mechanism and the influence of neighboring functional groups.

Neighboring Group Participation: Protecting groups at the C-2 position of the sugar can play a crucial role in directing the stereochemical outcome. For instance, participating groups like acyl (e.g., benzoyl) or acetyl groups can form a cyclic acyloxonium ion intermediate after the departure of the leaving group. Subsequent attack by the nucleophile (the acceptor) occurs from the opposite face, leading to the exclusive formation of the 1,2-trans-glycoside.

The SN1/SN2 Continuum: The stereochemical outcome is intricately linked to the SN1/SN2 nature of the reaction.

SN1-type reactions: Proceed through a planar oxocarbenium ion intermediate. The acceptor can then attack from either the α or β face, potentially leading to a mixture of anomers. The final product distribution is often governed by the thermodynamic stability of the products, with the α-anomer often being favored due to the anomeric effect.

SN2-type reactions: Involve a direct backside attack by the nucleophile on the anomeric carbon, leading to an inversion of stereochemistry. For example, an α-glycosyl donor would yield a β-glycoside.

The use of specific protecting groups, such as a 4,6-O-benzylidene group, is a widely used strategy for achieving 1,2-cis stereoselectivity. It is thought that this directing effect involves the formation of a covalent intermediate that reacts via an SN2-like mechanism. Cryogenic infrared ion spectroscopy studies have provided insights into the structure of cationic intermediates in such reactions, revealing the formation of anhydro cations which correlate with the stereoselective outcome of SN1-type glycosylations.

Studies on Protecting Group Manipulation Mechanisms

Protecting groups are temporarily introduced to mask reactive functional groups, preventing them from participating in undesired side reactions during a synthetic sequence. The mechanisms of their installation and, more critically, their removal are central to the successful synthesis of complex molecules like phenyl heptopyranosides.

Common protecting groups for hydroxyl functions in carbohydrate chemistry include benzyl (B1604629) (Bn), benzoyl (Bz), and acetals. The choice of protecting group is dictated by its stability under various reaction conditions and the ability to be removed selectively.

Mechanism of Acetal (B89532) Deprotection: Acetal protecting groups, such as the aforementioned benzylidene acetals, are typically removed under acidic conditions. The mechanism of trifluoroacetic acid (TFA)-mediated deprotection has been shown to proceed without the requirement of water. nih.gov Experimental evidence from NMR studies indicates that the reaction proceeds through a hemiacetal TFA ester intermediate. nih.govresearchgate.net This pathway is distinct from classical acid-catalyzed hydrolysis where a hemiacetal is the key intermediate leading to the aldehyde. nih.govresearchgate.net The formation of TFA esters from the alcohol byproducts renders the reaction irreversible. nih.gov

Mechanism of Benzoyl Group Deprotection: Benzoyl esters are commonly used to protect hydroxyl groups. Their removal is typically achieved by basic hydrolysis (e.g., using sodium methoxide (B1231860) in methanol) or under acidic conditions. An alternative, milder method for the cleavage of benzoyl groups from base-sensitive compounds involves an organomediated approach using a 1,2-ethanediamine-acetic acid system. nih.gov The proposed mechanism suggests a synergistic participation of both amino groups of the 1,2-ethanediamine in the cleavage process. nih.gov

Mechanism of Benzyl Group Deprotection: Benzyl ethers are robust protecting groups often removed by catalytic hydrogenolysis (e.g., H₂ with Pd/C). commonorganicchemistry.com This method involves the cleavage of the C-O bond on the surface of the palladium catalyst. Oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can also be employed for debenzylation, particularly for the p-methoxybenzyl (PMB) ether protecting group. wikipedia.org

Table 1: Common Protecting Groups in Heptopyranoside Chemistry and their Deprotection Mechanisms

| Protecting Group | Structure | Common Deprotection Reagents | Mechanistic Highlights |

|---|---|---|---|

| Benzyl (Bn) | -CH₂Ph | H₂, Pd/C | Catalytic hydrogenolysis |

| Benzoyl (Bz) | -C(=O)Ph | NaOMe, MeOH or H⁺ | Base- or acid-catalyzed hydrolysis |

| Benzylidene Acetal | -C(Ph)O-R-O- | H⁺ (e.g., TFA) | Formation of a hemiacetal ester intermediate nih.govresearchgate.net |

This table provides a summary of common protecting groups and the general mechanisms for their removal.

Mechanistic Aspects of Derivatization Reactions (e.g., Decarboxylative Fluorination)

Derivatization of phenyl heptopyranosides is a key strategy to introduce new functionalities and to probe biological activity. A notable example is decarboxylative fluorination, which installs a fluorine atom in place of a carboxylic acid group.

Visible light-promoted photoredox catalysis has emerged as a powerful and mild method for the decarboxylative fluorination of aliphatic carboxylic acids, which can be applied to derivatives of phenyl heptopyranoside. nih.govnih.govorganic-chemistry.org The reaction is typically initiated by a photocatalyst, such as an iridium complex, which, upon excitation by visible light, becomes a potent oxidant. nih.govorganic-chemistry.org

The proposed mechanism generally follows an oxidative quenching pathway: nih.govorganic-chemistry.org

Excitation: The photocatalyst (PC) absorbs a photon, transitioning to an excited state (*PC).

Oxidation of Carboxylate: The excited photocatalyst oxidizes the carboxylate anion (R-COO⁻) to a carboxyl radical (R-COO•), which is a key intermediate.

Decarboxylation: The carboxyl radical rapidly undergoes decarboxylation, extruding CO₂ and generating an alkyl radical (R•).

Fluorine Atom Transfer: The alkyl radical then abstracts a fluorine atom from an electrophilic fluorine source, such as Selectfluor®, to form the desired fluoroalkane (R-F).

Catalyst Regeneration: The reduced photocatalyst is re-oxidized by the fluorine source to complete the catalytic cycle.

This photoredox-catalyzed approach is advantageous due to its operational simplicity, mild reaction conditions, and high functional group tolerance. nih.govnih.govorganic-chemistry.org

Photoinduced Electron Transfer Mechanisms in Phenyl-Containing Systems

The phenyl group in this compound can act as a chromophore, enabling it to participate in photochemical reactions initiated by the absorption of light. A fundamental process in such reactions is photoinduced electron transfer (PET). PET involves the transfer of an electron from an electronically excited molecule to an acceptor molecule (reductive quenching) or from a donor molecule to an electronically excited molecule (oxidative quenching). nih.govyoutube.com

In a phenyl-containing system, the phenyl group can be part of the donor, acceptor, or a bridging unit. Upon photoexcitation, an electron can be transferred, creating a charge-separated state consisting of a radical cation and a radical anion. nih.gov The efficiency of PET is governed by several factors, including the distance between the donor and acceptor, their relative orientations, and the thermodynamics of the electron transfer process.

For a this compound derivative, a PET process could be initiated by the excitation of the phenyl ring. This could lead to electron transfer to or from another part of the molecule or an external reagent, initiating a cascade of chemical transformations. For example, PET from a tyrosine residue to a flavin chromophore has been studied as a key step in the activation of certain photoreceptors. nih.gov Similar principles can be applied to understand potential photochemical reactions of phenyl heptopyranosides, where the phenyl group acts as the initial light-absorbing entity.

Computational Approaches to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving carbohydrates. researchgate.netnih.govnih.gov These methods allow for the detailed investigation of reaction pathways, transition states, and intermediate structures that may be difficult or impossible to observe experimentally.

Glycosylation Mechanisms: DFT calculations can be used to map the potential energy surface of a glycosylation reaction, helping to distinguish between SN1 and SN2 pathways. By calculating the energies of intermediates and transition states, researchers can predict the most likely reaction mechanism and rationalize the observed stereochemical outcomes. nih.gov For example, DFT studies on the ionization of various glycopyranosyl donors have shown that α- and β-anomers can proceed through different conformational pathways upon ionization, influencing the stereoselectivity. nih.gov

Conformational Analysis: The conformation of the pyranose ring and the orientation of substituents can significantly impact reactivity. Computational methods can predict the most stable conformations of phenyl heptopyranosides and their intermediates, providing crucial insights into stereoelectronic effects that control reaction pathways.

Simulation of Reaction Networks: Beyond single reactions, computational models are being developed to simulate entire glycosylation pathways within a cellular context. nih.govplos.orgwhiterose.ac.uknih.gov These models can help predict the distribution of glycan structures based on the expression levels and specificities of various enzymes. nih.govnih.gov While often applied to biological systems, the underlying principles of modeling reaction kinetics and substrate specificity are also relevant to understanding complex multi-step chemical syntheses.

By providing atomic-level detail of reaction processes, computational approaches offer a powerful complement to experimental studies, enabling a more profound and predictive understanding of the chemical behavior of phenyl heptopyranosides.

Computational Chemistry Approaches for Phenyl Heptopyranosides

Molecular Modeling for Conformation and Stereochemistry

Molecular modeling is a cornerstone of computational carbohydrate chemistry, enabling the detailed exploration of the three-dimensional structures of phenyl heptopyranosides. The conformational preferences of these molecules are determined by the orientation of the phenyl group relative to the heptopyranoside ring, the puckering of the sugar ring itself, and the arrangement of its hydroxyl groups.

The stereochemistry of the heptopyranoside ring, including the anomeric configuration (α or β) and the stereocenters on the sugar backbone, dictates the spatial arrangement of substituents. Molecular modeling can predict the most stable chair or boat conformations of the pyranose ring and the preferred orientations of the hydroxyl groups. For instance, in related phenyl-β-D-glucopyranosides, the conformational landscape is complex, with multiple low-energy conformers being accessible. mdpi.comresearchgate.net The relative energies of these conformers can be calculated to determine their populations at a given temperature.

A hypothetical conformational analysis of a phenyl heptopyranoside would likely involve a systematic search of the potential energy surface by varying the key dihedral angles. The results would provide a detailed picture of the molecule's conformational flexibility and preferred shapes.

| Computational Method | Application in Phenyl Glycoside Conformational Analysis | Typical Output |

| Grid Search | Systematic exploration of torsional angles of the glycosidic linkage. | Potential energy map showing low-energy regions. |

| Genetic Algorithm | Efficient search for low-energy conformers in a large conformational space. | A set of diverse, low-energy molecular structures. |

| Density Functional Theory (DFT) | Accurate geometry optimization and energy calculation of individual conformers. | Optimized 3D coordinates and relative energies of conformers. |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide fundamental insights into the electronic structure of phenyl heptopyranosides, which in turn governs their reactivity and spectroscopic properties. Methods like DFT and ab initio calculations are used to determine the distribution of electrons within the molecule, the energies of molecular orbitals, and the nature of chemical bonds.

These calculations are instrumental in predicting various properties, including NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors of the carbon and proton nuclei, one can predict the NMR spectrum of a given conformer. nih.gov Comparison with experimental spectra can then help to validate the predicted conformational populations. For phenyl glycosides, DFT calculations have been shown to provide good agreement with experimental 13C CPMAS NMR chemical shifts. researchgate.net

Furthermore, quantum chemistry can elucidate the nature of the glycosidic bond and the electronic effects of the phenyl group on the heptopyranoside ring. The calculation of atomic charges and electrostatic potential maps can reveal regions of the molecule that are electron-rich or electron-poor, providing clues about its intermolecular interactions.

| Quantum Chemical Property | Significance for Phenyl Heptopyranosides | Computational Method |

| Molecular Orbital Energies | Determine electronic transitions and reactivity. | DFT, Ab initio (e.g., MP2) |

| NMR Chemical Shieldings | Predict NMR spectra for structural elucidation. | GIAO/DFT |

| Atomic Charges | Indicate sites for electrostatic interactions. | Mulliken, NBO, or Hirshfeld population analysis |

| Electrostatic Potential | Visualizes electron-rich and -poor regions. | Calculated from the electron density |

Molecular Dynamics Simulations for Conformational Landscapes

While molecular modeling can identify stable conformers, molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape of phenyl heptopyranosides in solution or other environments. mdpi.commpg.de MD simulations solve Newton's equations of motion for the atoms in the system, allowing the molecule's movements and conformational changes to be tracked over time.

By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solvent influences the conformational preferences. mdpi.comresearchgate.net The trajectory from an MD simulation can be analyzed to generate a free energy landscape, which maps the stability of different conformations. This approach can reveal not only the most stable states but also the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility.

For example, MD simulations of related flavonoid-O-glycosides have been used to generate free energy maps based on the glycosidic dihedral angles, revealing the major conformational families. nih.gov Such simulations for a this compound would illustrate how the molecule explores its conformational space, which is crucial for understanding its interactions with biological receptors.

Prediction of Supramolecular Assembly and Interactions

Phenyl heptopyranosides have the potential to form larger, ordered structures through non-covalent interactions, a process known as supramolecular assembly. Computational methods can be used to predict how these molecules might self-assemble and to characterize the resulting structures.

Hydrogen bonds are key drivers of supramolecular assembly in carbohydrates. The hydroxyl groups of the heptopyranoside ring can act as both hydrogen bond donors and acceptors, leading to the formation of intricate hydrogen-bonding networks. MD simulations can be particularly useful in identifying and characterizing these networks. nih.gov Analysis of the simulation trajectory can reveal the location, duration, and geometry of hydrogen bonds between this compound molecules or between the glycoside and solvent molecules. rsc.org

The phenyl group of phenyl heptopyranosides can participate in hydrophobic and π-stacking interactions, making these molecules potential guests for various host systems, such as cyclodextrins or synthetic receptors. Computational docking and MD simulations can be used to predict the geometry and stability of such host-guest complexes.

Docking algorithms can rapidly screen potential binding poses of the this compound within the host's cavity. The most promising poses can then be subjected to more rigorous MD simulations to assess their stability and to calculate the binding free energy. These calculations can provide valuable predictions about the selectivity and affinity of phenyl heptopyranosides for different hosts, guiding the design of new functional materials and delivery systems.

Advanced Applications and Catalytic Roles of Phenyl Heptopyranoside Derivatives in Non Biological Systems

Phenyl Heptopyranosides as Synthetic Intermediates in Complex Molecule Synthesis

Phenyl heptopyranosides, particularly C-glycoside derivatives where the phenyl ring is connected to the anomeric carbon via a carbon-carbon bond, are robust and valuable intermediates in the synthesis of complex molecules. The C-C linkage provides significant chemical stability against hydrolysis compared to the more common O-glycosidic bond. This stability is crucial for withstanding various reaction conditions during multi-step synthetic sequences.

A significant challenge in the synthesis of these compounds is the stereoselective formation of the C-glycosidic bond. Modern synthetic chemistry has overcome many of these difficulties through advanced catalytic methods. One powerful strategy is the palladium-catalyzed, auxiliary-directed C(sp²)–H functionalization of arenes with glycosyl donors. researchgate.net This method allows for the direct and highly diastereoselective coupling of an arene (the phenyl group precursor) with a pyranoside.

The process typically involves:

Attachment of a directing group, such as 8-aminoquinoline, to the arene.

Palladium-catalyzed C-H activation at the ortho position of the arene.

Formation of a palladacycle intermediate, which acts as a soft aryl nucleophile.

Reaction of this intermediate with an electrophilic glycosyl donor, such as a glycosyl chloride, to form the C-aryl glycoside with high stereocontrol. researchgate.net

This approach simplifies the synthesis of complex C-aryl glycosides, which are scaffolds present in numerous natural products and pharmacologically active molecules. researchgate.net By using a heptopyranosyl donor in such a reaction, phenyl heptopyranosides can be synthesized efficiently, serving as chiral building blocks for larger, more complex molecular architectures. The phenyl group can be further functionalized, allowing for its integration into a wide array of target molecules.

Role in Supramolecular Chemistry and Materials Science

The distinct structural features of phenyl heptopyranosides make them attractive components for the construction of ordered systems in supramolecular chemistry and materials science. The carbohydrate moiety imparts chirality and water solubility, while the phenyl group provides a site for non-covalent interactions, such as π-π stacking and CH/π interactions, which are fundamental to molecular self-assembly and recognition.

Molecular recognition is the process by which molecules selectively bind to one another through a collection of non-covalent interactions. The phenyl group in a phenyl heptopyranoside can act as a key recognition element. Specifically, it can participate in CH/π interactions, where C-H bonds from one molecule are attracted to the electron-rich π-face of the aromatic ring of another.